Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester
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Overview
Description
Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a carboxylic acid group at the 7th position, a methyl group at the 2nd position, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification. The reaction conditions often involve the use of catalysts such as iodine or transition metals, and the reactions are carried out under reflux conditions in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group at the 3rd position instead of the 7th position.
Imidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a carboxylic acid group at the 2nd position.
Imidazo[1,2-a]pyridine-5-carboxylic acid: This compound has a carboxylic acid group at the 5th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-7-8(2)12-10(13)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
FXTGUFPAVGQQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CN2C=C1)C |
Origin of Product |
United States |
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